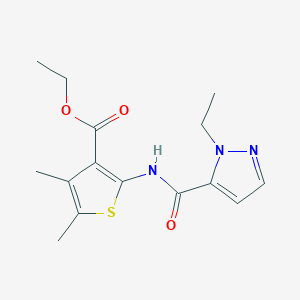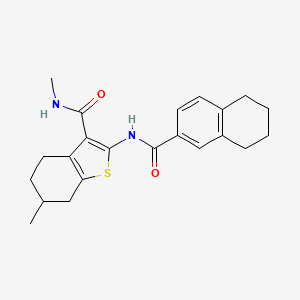![molecular formula C21H22F3N3O2S B2722626 N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide CAS No. 881940-83-6](/img/structure/B2722626.png)
N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound with the molecular formula N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide is a complex organic molecule. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, an indole ring, and a thiazolidine ring.
科学的研究の応用
N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide typically involves multiple steps, including the formation of the indole ring, the introduction of the trifluoromethyl group, and the construction of the thiazolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the indole ring can be synthesized through a Fischer indole synthesis, while the trifluoromethyl group can be introduced using trifluoromethylation reagents.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反応の分析
Types of Reactions
N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with indole rings, trifluoromethyl groups, or thiazolidine rings.
Uniqueness: The combination of these functional groups in gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N,N-diethyl-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c1-4-27(5-2)30(28,29)17-9-7-16(8-10-17)26-19-12-14(3)25-20-13-15(21(22,23)24)6-11-18(19)20/h6-13H,4-5H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDZOFYHXFHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC(=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)
![1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2722547.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)
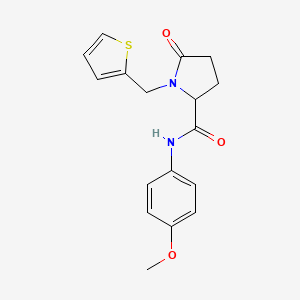
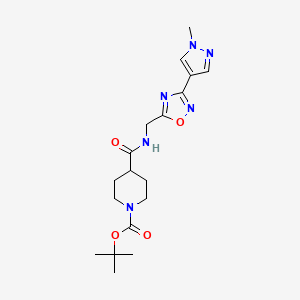
![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)
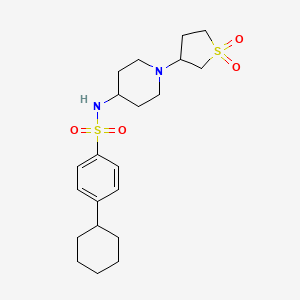
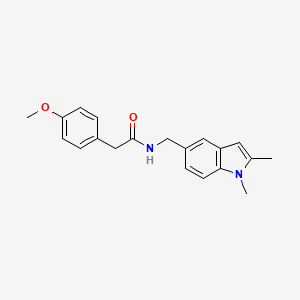
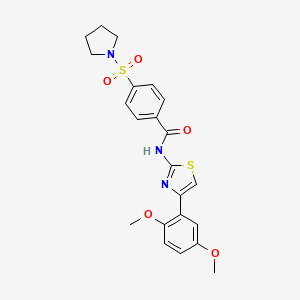
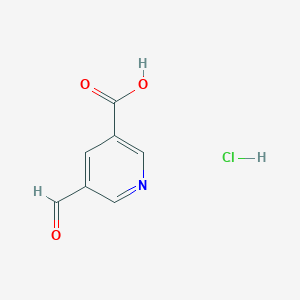
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2722561.png)
